Cas no 59864-91-4 (2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-)

2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- 化学的及び物理的性質
名前と識別子
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- 2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-
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2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23346432-1.0g |
6-acetyl-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one |
59864-91-4 | 95% | 1.0g |
$0.0 | 2023-01-04 |
2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- 関連文献
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2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-に関する追加情報
2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- (CAS No. 59864-91-4): A Comprehensive Overview in Modern Chemical Biology and Medicine
The compound 2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- (CAS No. 59864-91-4) represents a fascinating molecule with significant implications in the fields of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its quinolinone core structure, has garnered considerable attention due to its versatile pharmacological properties and potential applications in drug discovery. The presence of both acetyl and hydroxyl functional groups on its molecular framework endows it with unique reactivity and biological activity, making it a valuable scaffold for the development of novel therapeutic agents.
In recent years, the study of quinolinone derivatives has seen remarkable advancements, particularly in their role as bioactive molecules. The 6-acetyl-3,4-dihydro-7-hydroxy moiety within this compound is particularly noteworthy, as it contributes to its ability to interact with various biological targets. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which are critical for the compound's efficacy in modulating biological pathways. The acetyl group, for instance, can enhance the compound's solubility and bioavailability, while the hydroxyl group serves as a key pharmacophore for binding to specific enzymes and receptors.
One of the most compelling aspects of 2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- is its potential in addressing a wide range of diseases. Current research indicates that this compound exhibits promising anti-inflammatory, antioxidant, and antimicrobial properties. These effects are primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant activity stems from its capacity to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
The pharmacological profile of this compound has been further explored in several preclinical studies. Notably, research has demonstrated its efficacy in reducing inflammation and pain in animal models of arthritis. The 6-acetyl-3,4-dihydro-7-hydroxy structure appears to be particularly effective in modulating immune responses by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that the compound could be a viable candidate for the development of novel anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- has shown significant promise in combating microbial infections. Studies have revealed that it can effectively inhibit the growth of various bacteria and fungi by disrupting essential cellular processes. For instance, it has been shown to interfere with bacterial cell wall synthesis and DNA replication, leading to their death. This broad-spectrum antimicrobial activity makes it an attractive candidate for developing new antibiotics to combat multidrug-resistant pathogens.
The compound's potential also extends to its anticancer applications. Emerging research suggests that quinolinone derivatives, including this particular molecule, can induce apoptosis in cancer cells by activating stress signaling pathways such as p53-dependent apoptosis. Furthermore, its ability to inhibit tyrosine kinases—enzymes overexpressed in many cancers—highlights its potential as a chemotherapeutic agent. Preclinical trials have demonstrated encouraging results in reducing tumor growth and metastasis in various cancer models.
The synthesis of 2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- involves a multi-step organic reaction sequence that requires precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under acidic or basic conditions to form the quinolinone core. Subsequent functionalization steps introduce the acetyl and hydroxyl groups at strategic positions on the molecule. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to achieve optimal regioselectivity and stereoselectivity.
The structural elucidation of this compound relies on a combination of spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure, including the connectivity of atoms and the presence of functional groups. High-resolution NMR spectroscopy is particularly useful for confirming the configuration of chiral centers within the molecule.
In terms of pharmacokinetics, 2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy- exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties. Its moderate solubility in water and lipids allows for efficient absorption across biological membranes following oral or intravenous administration. The compound's metabolic profile suggests that it is primarily metabolized by cytochrome P450 enzymes in the liver before being excreted via bile or urine.
The safety profile of this compound has been evaluated through extensive toxicological studies conducted both in vitro and in vivo. Preliminary results indicate that it exhibits low toxicity at therapeutic doses with minimal side effects observed even at higher concentrations. However,further studies are warranted to fully assess its long-term safety implications before clinical translation.
Future directions in the research of 2(1H)-Quinolinone derivatives, including this specific molecule, are focused on optimizing its pharmacological properties through structural modifications aimed at enhancing potency while minimizing toxicity。Additionally,investigators are exploring novel delivery systems such as nanoparticles or liposomes to improve bioavailability and target specificity。
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